molecular formula C10H9NO3 B15217129 5-Hydroxy-1H-indol-6-yl acetate

5-Hydroxy-1H-indol-6-yl acetate

Cat. No.: B15217129
M. Wt: 191.18 g/mol
InChI Key: XSWSZHAJYJGJLX-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indol-6-yl acetate is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1H-indol-6-yl acetate typically involves the acetylation of 5-hydroxyindole. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The hydroxyl group at the 5-position can then be acetylated using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by specific functional group modifications. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1H-indol-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxy-1H-indol-6-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its role in various biological processes, including neurotransmitter synthesis.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and neuroprotection.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-indol-6-yl acetate involves its interaction with various molecular targets and pathways. It can act as a precursor to neurotransmitters such as serotonin, influencing mood and cognitive functions. Additionally, its antioxidant properties contribute to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1H-indol-6-yl acetate is unique due to its specific acetylation at the 6-position, which can influence its biological activity and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(5-hydroxy-1H-indol-6-yl) acetate

InChI

InChI=1S/C10H9NO3/c1-6(12)14-10-5-8-7(2-3-11-8)4-9(10)13/h2-5,11,13H,1H3

InChI Key

XSWSZHAJYJGJLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=CNC2=C1)O

Origin of Product

United States

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